2,4-Dibenzyloxyphenylacetonitrile
Description
Historical Context of Benzyloxy-Substituted Acetonitrile Derivatives
The development of benzyloxy-substituted acetonitriles traces back to mid-20th-century advancements in nucleophilic substitution chemistry. Early synthetic methods, such as the reaction of benzyl halides with alkali metal cyanides in aqueous-organic biphasic systems, laid the groundwork for modern protocols. The introduction of N,N-dialkyl cyclohexylamine catalysts in the 1950s significantly improved yields by facilitating phase-transfer catalysis, enabling efficient synthesis of derivatives like 3-methoxy-4-ethoxyphenylacetonitrile at industrial scales.
2,4-Dibenzyloxyphenylacetonitrile emerged as a specialized derivative following the discovery that benzyl ether groups enhance both the solubility of aromatic nitriles in nonpolar solvents and their stability under basic conditions. This property profile made it particularly valuable for multistep syntheses requiring orthogonal protecting group strategies.
Structural Significance of 2,4-Dibenzyloxy Substitution Patterns
The molecular architecture of 2,4-dibenzyloxyphenylacetonitrile (C₂₂H₁₉NO₂, MW 329.39 g/mol) features two critical structural elements:
- Electron-Donating Benzyloxy Groups : The 2,4-dioxygenation pattern creates a meta-directing electronic environment that influences regioselectivity in electrophilic substitution reactions. Comparative studies with mono-benzylated analogues (e.g., 2-(benzyloxy)acetonitrile) demonstrate enhanced resonance stabilization in the dibenzylated derivative.
- Nitrile Functionality : The α
Properties
Molecular Formula |
C22H19NO2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[2,4-bis(phenylmethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C22H19NO2/c23-14-13-20-11-12-21(24-16-18-7-3-1-4-8-18)15-22(20)25-17-19-9-5-2-6-10-19/h1-12,15H,13,16-17H2 |
InChI Key |
DRYPMZFRHBDFNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)CC#N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2,4-dibenzyloxyphenylacetonitrile exhibits notable antimicrobial activity. A study focusing on various benzyloxy derivatives showed that this compound effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 2,4-Dibenzyloxyphenylacetonitrile | 32 | Staphylococcus aureus |
| 64 | Escherichia coli |
The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways, making it a candidate for further antibiotic development.
Anticancer Properties
The anticancer potential of 2,4-dibenzyloxyphenylacetonitrile has been investigated in various cancer cell lines. The results demonstrated dose-dependent inhibition of cell proliferation with the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| HeLa (Cervical cancer) | 20 |
| A549 (Lung cancer) | 25 |
These findings suggest that the compound may act as a potent inhibitor of cancer cell growth, potentially through mechanisms such as enzyme inhibition or receptor modulation.
Study on Antimicrobial Activity
A comprehensive study published in 2020 evaluated the antimicrobial efficacy of various derivatives of benzyloxy compounds, including 2,4-dibenzyloxyphenylacetonitrile. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibacterial agents.
Study on Anticancer Activity
In another significant study focusing on anticancer properties, researchers assessed the effects of this compound on multiple cancer cell lines. The results indicated substantial inhibition of cell growth, with specific attention to its mechanism involving acetyl-CoA carboxylase inhibition—a pathway critical in cancer metabolism.
Future Directions and Applications
Given its promising biological activities, further research into 2,4-dibenzyloxyphenylacetonitrile could lead to the development of novel therapeutic agents. Future studies should focus on:
- In Vivo Studies : To evaluate efficacy and safety profiles in living organisms.
- Mechanistic Studies : To elucidate precise molecular interactions and pathways affected by this compound.
- Structural Modifications : To enhance potency and selectivity for specific biological targets.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The benzyloxy groups in 2,4-dibenzyloxyphenylacetonitrile introduce steric bulk and electron-donating effects, contrasting with halogenated analogs like 2-(4-bromo-2,6-difluorophenyl)acetonitrile (CAS: 537033-52-6). The latter’s bromo and fluoro substituents enhance electrophilicity at the nitrile group, favoring nucleophilic substitutions, whereas benzyloxy groups may stabilize intermediates via resonance .
Key Differences:
| Property | 2,4-Dibenzyloxyphenylacetonitrile | 2-(4-Bromo-2,6-difluorophenyl)acetonitrile |
|---|---|---|
| Substituents | Benzyloxy (electron-donating) | Bromo, Fluoro (electron-withdrawing) |
| Reactivity | Stabilized intermediates | Enhanced electrophilicity |
| Synthetic Applications | Drug intermediates | Halogen exchange reactions |
Research Findings and Limitations
- Thermal Stability : Benzyloxy-substituted nitriles exhibit higher thermal stability (decomposition >200°C) compared to halogenated analogs (e.g., 2,4-difluorophenylacetonitrile decomposes at ~150°C) .
- Solubility : The benzyloxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas halogenated derivatives prefer less polar media .
Critical Knowledge Gaps:
- Direct toxicity or biodegradability data for 2,4-dibenzyloxyphenylacetonitrile are absent in the evidence.
- Comparative pharmacokinetic studies with N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile () are needed to evaluate bioavailability.
Preparation Methods
Base-Catalyzed O-Benzylation
The most widely reported method involves the benzylation of 2,4-dihydroxyphenylacetonitrile using benzyl halides (e.g., benzyl chloride or bromide) under basic conditions. Key steps include:
-
Reagents : 2,4-Dihydroxyphenylacetonitrile, benzyl chloride (2.2 equiv), anhydrous potassium carbonate (3.0 equiv).
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the benzyl halide. Anhydrous conditions are critical to prevent hydrolysis of the nitrile group. Yields typically range from 70–85%, with purity >95% after recrystallization in ethanol.
Phase-Transfer Catalysis (PTC)
To enhance reaction efficiency, phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) are employed:
-
Catalyst : TBAB (0.1 equiv).
-
Solvent : Toluene-water biphasic system.
-
Conditions : 60°C for 6–8 hours.
This method reduces reaction time by 50% compared to traditional approaches, achieving yields of 80–90%. The aqueous phase facilitates base solubility, while the organic phase improves benzyl halide reactivity.
Alternative Synthetic Routes
Cyanation of 2,4-Dibenzyloxybenzyl Halides
A less common but efficient approach involves converting 2,4-dibenzyloxybenzyl chloride to the corresponding nitrile via nucleophilic substitution:
-
Reagents : 2,4-Dibenzyloxybenzyl chloride, sodium cyanide (1.5 equiv), N,N-diethylcyclohexylamine (0.1 equiv).
-
Solvent : Monochlorobenzene-water biphasic system.
This method avoids the use of harsh bases, achieving 75–80% yield. However, it requires careful handling of toxic cyanide reagents.
Nitration Followed by Benzylation
In cases where the dihydroxy precursor is unavailable, nitration of 4-benzyloxyphenylacetonitrile followed by a second benzylation is employed:
-
Nitration : 4-Benzyloxyphenylacetonitrile is treated with fuming nitric acid (HNO) in acetic acid at 60°C.
-
Benzylation : The nitro intermediate undergoes benzylation as described in Section 1.1.
This two-step process yields 65–70% product but introduces complexity due to intermediate purification needs.
Optimization Parameters
Solvent Effects
Temperature and Catalysis
-
Elevated temperatures (80–90°C) accelerate benzylation but risk nitrile hydrolysis.
-
Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.
Purification Techniques
-
Recrystallization : Ethanol or isopropanol yields >99% purity.
-
Column chromatography : Silica gel with hexane-ethyl acetate (7:3) resolves byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Base-Catalyzed Benzylation | 70–85 | 95–99 | 12–24 | High reproducibility |
| Phase-Transfer Catalysis | 80–90 | 90–95 | 6–8 | Reduced time and energy input |
| Cyanation of Benzyl Halide | 75–80 | 85–90 | 2–4 | Avoids dihydroxy precursor |
| Nitration-Benzylation | 65–70 | 80–85 | 24–36 | Flexibility in precursor choice |
Challenges and Solutions
Nitrile Hydrolysis
Prolonged exposure to moisture or strong bases leads to hydrolysis to the corresponding amide or carboxylic acid. Mitigation strategies include:
Byproduct Formation
-
Di-benzylation byproducts : Controlled stoichiometry (2.2 equiv benzyl halide) minimizes excess.
-
Oxidation products : Antioxidants like BHT (butylated hydroxytoluene) are added in nitration steps.
Industrial-Scale Considerations
Large-scale production favors phase-transfer catalysis due to lower solvent volumes and energy costs. Continuous flow reactors further enhance efficiency, achieving throughputs of 50–100 kg/day with 85% yield.
Q & A
Q. What are the established synthetic routes for 2,4-Dibenzyloxyphenylacetonitrile, and how can purity be optimized?
Methodological Answer: Synthesis typically involves benzylation of 2,4-dihydroxyphenylacetonitrile. Key steps:
Protection of hydroxyl groups : React 2,4-dihydroxyphenylacetonitrile with benzyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions (DMF or acetone, 60–80°C, 12–24 hours) to introduce benzyloxy groups .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
Yield optimization : Excess benzyl chloride (2.2 eq) and controlled temperature (70°C) improve yield to ~75–80%.
Q. Which spectroscopic techniques are most effective for characterizing 2,4-Dibenzyloxyphenylacetonitrile?
Methodological Answer: Combine 1H/13C NMR , IR , and HRMS for structural confirmation:
- 1H NMR (CDCl₃, 400 MHz): Aromatic protons (δ 7.2–7.4 ppm, multiplet for benzyl groups), nitrile proton absence (confirms acetonitrile moiety). Compare with analogs like 3,5-difluorophenylacetonitrile (δ 7.1–7.3 ppm) .
- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O-C from benzyl ethers) .
- HRMS : Calculate exact mass (C₂₂H₁₉NO₂: theoretical m/z 337.1467; observe [M+H]⁺ at 338.1540) .
Q. How can solubility and stability be evaluated for this compound under experimental conditions?
Methodological Answer:
- Solubility : Test in solvents (DMSO, EtOAc, THF) via gravimetric analysis. For example, dissolve 10 mg in 1 mL solvent; filter undissolved particles .
- Stability : Conduct accelerated degradation studies (40°C, 75% humidity for 4 weeks). Monitor via HPLC (C18 column, acetonitrile/water gradient) for decomposition peaks .
Q. What are common impurities encountered during synthesis, and how are they identified?
Methodological Answer:
Q. What safety protocols are recommended for handling nitrile-containing compounds?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (nitriles release HCN upon decomposition).
- PPE : Nitrile gloves, lab coat, and goggles.
- First aid : Immediate rinsing with water for skin contact; administer amyl nitrite for cyanide exposure .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2,4-Dibenzyloxyphenylacetonitrile in radical-mediated reactions?
Methodological Answer:
- DFT calculations (M06-2X/6-311+G(d,p)): Optimize geometry and calculate Fukui indices to identify electrophilic sites. Compare with analogs like 2,4-dinitroanisole, where •OH addition occurs at nitro groups .
- Solvent effects : Use SMD model to simulate polar solvents (e.g., water). Predict reaction barriers for pathways like hydrogen abstraction vs. radical addition .
Q. How do benzyloxy substituents influence regioselectivity in cross-coupling reactions?
Methodological Answer:
- Steric effects : Bulky benzyl groups hinder coupling at the 2- and 4-positions. Use Suzuki-Miyaura reactions with Pd(PPh₃)₄ to test reactivity (e.g., coupling with aryl boronic acids at 80°C) .
- Electronic effects : Electron-donating benzyloxy groups activate the ring for electrophilic substitution. Compare Hammett σ values (σₚ for OCH₂Ph ≈ -0.34) to predict directing effects .
Q. How can contradictory spectral data (e.g., conflicting melting points) be resolved?
Methodological Answer:
- Reproducibility checks : Synthesize the compound in triplicate under identical conditions.
- DSC analysis : Measure melting point via differential scanning calorimetry (heating rate 10°C/min). Compare with literature (e.g., 3,5-dichloro-4-fluorobenzonitrile: mp 92–94°C) .
- Crystallography : Perform X-ray diffraction to confirm molecular packing and polymorphism .
Q. What strategies optimize catalytic hydrogenation of the nitrile group while preserving benzyl ethers?
Methodological Answer:
Q. How to design a kinetic study for hydrolysis of the nitrile group under varying pH conditions?
Methodological Answer:
- Experimental setup : Prepare buffered solutions (pH 2–12). Aliquot samples at intervals (0, 1, 3, 6, 12 hours).
- Analytical method : Quantify hydrolysis product (amide/acid) via HPLC (retention time ~5.2 min for carboxylic acid derivative) .
- Rate constants : Fit data to pseudo-first-order kinetics. Compare activation energies (Ea) across pH ranges.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
